4-Methylquinazoline-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylquinazoline-2-thiol is a chemical compound with the molecular formula C9H8N2S and a molecular weight of 176.24 .
Synthesis Analysis
The synthesis of 6-substituted quinazoline-2-thiols, which could include 4-Methylquinazoline-2-thiol, has been reported. The derivatization of the thioquinazolines is achieved in a strategic manner using 2-aminobenzylamine . Another approach to synthesize quinazolin-4(3H)-ones involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
The molecular structure of 4-Methylquinazoline-2-thiol consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, with a thiol and a methyl group attached .Chemical Reactions Analysis
Quinazoline derivatives, including 4-Methylquinazoline-2-thiol, have been used in various chemical reactions. For instance, the thiol substrate could promote the dehydroaromatization step in the synthesis of quinazolin-4(3H)-ones .Physical And Chemical Properties Analysis
4-Methylquinazoline-2-thiol is a compound with a molecular weight of 176.24 .Scientific Research Applications
- Quinazolines, including 4-Methylquinazoline-2-thiol, play a crucial role in medicinal chemistry due to their diverse biological activities. Researchers have explored their potential as antibacterial, antifungal, anti-inflammatory, antimalarial, anti-HIV, antiviral, and anti-tuberculosis agents . The functionalization of quinazoline scaffolds allows for the development of novel drug candidates.
- Quinazoline derivatives find applications in the field of pesticides. Their structural features make them interesting targets for designing effective agrochemicals . Investigating 4-Methylquinazoline-2-thiol’s pesticidal properties could lead to new environmentally friendly solutions.
- Researchers have studied the [3 + 2] cycloaddition reaction between quinazoline 3-oxides and various alkene derivatives. These reactions provide access to diverse quinazoline-based compounds with potential applications in materials science and organic synthesis .
- Quinazoline derivatives have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their π-conjugated structures make them suitable for charge transport and light emission .
Medicinal Chemistry and Drug Development
Pesticide Research
Cycloaddition Reactions
Materials Science and Organic Electronics
Mechanism of Action
The mechanism of action of quinazolines can vary depending on the specific compound and its targets. Some quinazolines work by inhibiting certain enzymes or receptors, thereby disrupting specific biochemical pathways . The pharmacokinetics of quinazolines, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure and the patient’s physiology .
The action of quinazolines can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Temperature, light, and humidity can also affect the stability of the compound .
Safety and Hazards
Future Directions
Quinazoline derivatives, including 4-Methylquinazoline-2-thiol, have aroused great interest in medicinal chemists for the development of new drugs or drug candidates due to their pharmacological activities . Future research may focus on the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
properties
IUPAC Name |
4-methyl-3H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-6-7-4-2-3-5-8(7)11-9(12)10-6/h2-5H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJBRYSRAMLVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=NC(=S)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.